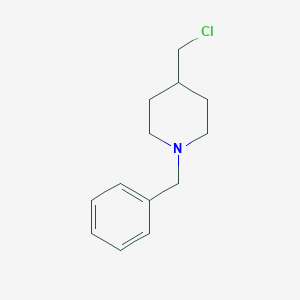

1-Benzyl-4-(chloromethyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

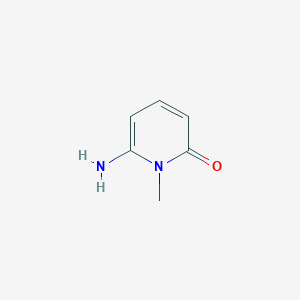

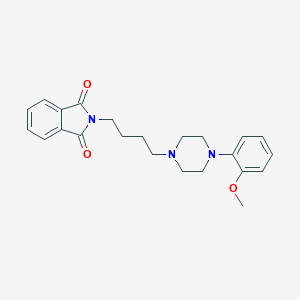

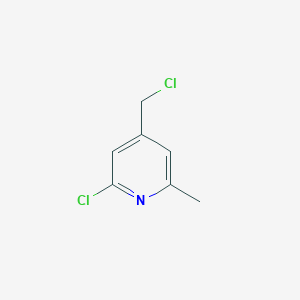

1-Benzyl-4-(chloromethyl)piperidine is a chemical compound belonging to the piperidine class of compounds. It has a CAS Number of 136704-10-4 and a molecular weight of 260.21 .

Synthesis Analysis

While specific synthesis methods for 1-Benzyl-4-(chloromethyl)piperidine were not found in the search results, it’s worth noting that piperidine derivatives can be synthesized from various precursors through different reactions .Molecular Structure Analysis

The molecular formula of 1-Benzyl-4-(chloromethyl)piperidine is C13H18ClN . The InChI code is 1S/C13H18ClN.ClH/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13;/h1-5,12H,6-11H2;1H .Physical And Chemical Properties Analysis

1-Benzyl-4-(chloromethyl)piperidine has a molecular weight of 260.21 .Applications De Recherche Scientifique

Cholinesterase Inhibitors

The benzyl-piperidine group, which includes 1-Benzyl-4-(chloromethyl)piperidine, plays a crucial role in inhibiting cholinesterase receptors. Specifically, it is essential for the successful inhibition of acetylcholinesterase (AChE) enzymes. AChE contains two active binding sites: the catalytic site and the peripheral site. The benzyl-piperidine group effectively binds to the catalytic site, interacting with amino acids such as Trp84, Trp279, Phe330, and Phe331 .

Anticancer Agents

Piperidine derivatives have shown promise as anticancer agents. Researchers have explored their potential in inhibiting cancer cell growth and metastasis. The structural modifications of 1-Benzyl-4-(chloromethyl)piperidine may enhance its cytotoxic effects against cancer cells .

Antiviral Compounds

The piperidine scaffold has been investigated for its antiviral properties. Researchers have synthesized derivatives of 1-Benzyl-4-(chloromethyl)piperidine to target viral infections. These compounds may interfere with viral replication or entry mechanisms .

Antimalarial Agents

Piperidine-based molecules have been studied as potential antimalarial drugs. By modifying the piperidine ring, researchers aim to develop compounds that effectively combat malaria parasites .

Antimicrobial Activity

1-Benzyl-4-(chloromethyl)piperidine derivatives have demonstrated antimicrobial activity against bacteria and fungi. Their structural variations can influence their effectiveness against specific pathogens .

Analgesic Properties

Piperidine-containing compounds have been explored for their analgesic effects. Researchers investigate their ability to modulate pain pathways, potentially providing relief from chronic pain conditions .

Safety and Hazards

Mécanisme D'action

Target of Action

Piperidine derivatives, which include 1-benzyl-4-(chloromethyl)piperidine, are known to have a wide range of biological activities and are utilized in various therapeutic applications .

Mode of Action

Piperidine derivatives are known to interact with various targets, leading to a range of biological effects . More research is needed to elucidate the specific interactions of 1-Benzyl-4-(chloromethyl)piperidine with its targets.

Biochemical Pathways

Piperidine derivatives are known to influence a variety of biochemical pathways, leading to their diverse therapeutic effects .

Result of Action

Piperidine derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects .

Propriétés

IUPAC Name |

1-benzyl-4-(chloromethyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13/h1-5,12H,6-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRPAXCUPFDKRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCl)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40330616 |

Source

|

| Record name | 1-benzyl-4-(chloromethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40330616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-(chloromethyl)piperidine | |

CAS RN |

136704-10-4 |

Source

|

| Record name | 1-benzyl-4-(chloromethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40330616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Biphenyl]-3,4'-diol](/img/structure/B168496.png)

![12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B168532.png)